3-Chlorophenoxyacetic acid
Overview
Description
3-Chlorophenoxyacetic acid is a solid, off-white powder . It is used as a chemical reagent . The molecular formula is C8H7ClO3 and the molecular weight is 186.59 .
Molecular Structure Analysis
The molecular structure of this compound includes a molar refractive index of 44.02, a molar volume of 136.5 m3/mol, an isotonic specific volume of 361.3 at 90.2K, and a surface tension of 49.1 dyne/cm . The polarizability is 17.45 x 10^-24 cm3 .
Physical And Chemical Properties Analysis
This compound is a white crystal with a melting point between 106-111°C . It has a molar refractive index of 44.02, a molar volume of 136.5 m3/mol, an isotonic specific volume of 361.3 at 90.2K, and a surface tension of 49.1 dyne/cm .
Scientific Research Applications
Environmental Remediation
3-Chlorophenoxyacetic acid and related compounds like 4-chlorophenoxyacetic acid (4-CPA) are studied for their environmental impact, particularly in water treatment and soil remediation. Advanced oxidation processes, such as electro-Fenton and photoelectro-Fenton, have been applied to degrade these compounds in aqueous media. These methods utilize hydroxyl radicals for effective mineralization, offering a clean environmental remediation technique (Boye, Dieng, & Brillas, 2002).
Photocatalytic Degradation
Photocatalytic degradation using lanthanide oxide-doped TiO2 photocatalysts demonstrates a significant advancement in the degradation of chlorophenoxyacetic acids like p-chlorophenoxyacetic acid. This process leads to complete mineralization of the compound, attributed to Lewis acid-base complex formation (Ranjit, Willner, Bossmann, & Braun, 2001).
Agricultural Enhancement
In agriculture, chlorophenoxyacetic acid (CPA) has been studied for its effects on crop yield and quality. For instance, CPA application in tomatoes has shown to enhance fruit set, reduce days to maturity, and increase yield. It also induces the production of parthenocarpic fruits without significantly affecting fruit quality (Poliquit & Diputado, 2007).
Phytoremediation Enhancement
Bacterial endophytes capable of degrading chlorophenoxyacetic acids like 2,4-D enhance phytoremediation efficiency. Inoculating plants with these bacteria increases the plants' capacity to remove these herbicides from soil and prevents accumulation in aerial tissues, demonstrating a promising approach for cleaning herbicide-contaminated substrates (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Photocatalytic-Biological Degradation
A combined approach of photocatalytic and biological degradation has been found effective in degrading high concentrations of 2,4-D, a similar chlorophenoxyacetic acid. This method involves pre-treatment with UV and photocatalysts like TiO2 followed by microbial degradation, offering an efficient solution for detoxifying non-biodegradable concentrations of these herbicides (Samir, Essam, Ragab, & Hashem, 2015).
Catalytic Hydrodechlorination
Studies have focused on the catalytic hydrodechlorination of chlorophenoxyacetic acids using catalysts like Pd/graphitic carbon nitride. This process effectively converts compounds like dichlorophenoxyacetic acid (2,4-D) into less harmful substances, demonstrating a potential approach for the treatment of water contaminated with these herbicides (Jiang, Tan, Chen, Tan, & Liu, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chlorophenoxyacetic acid (3-CPA) is a synthetic plant hormone auxin . It primarily targets broad-leaf plants, where it mimics the action of the natural plant hormone indoleacetic acid (IAA) . This interaction with plant growth processes makes it an effective herbicide.
Mode of Action
3-CPA interacts with its targets by inducing rapid, uncontrolled growth . This “growing to death” phenomenon is particularly effective against broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by 3-CPA are primarily those involved in plant growth and development . For instance, 4-chlorophenoxyacetic acid (4-CPA), a compound similar to 3-CPA, has been found to induce chemical defenses in rice plants, modulating the activity of peroxidase (POD) and inducing the deposition of lignin-like polymers . It’s plausible that 3-CPA might have similar effects on biochemical pathways in plants.
Pharmacokinetics
Chlorinated phenoxy acid herbicides (CPAHs), which include 3-CPA, are rapidly and almost completely absorbed from an oral dose . They distribute to other tissues and are highly protein-bound in the plasma . CPAHs are rapidly eliminated unchanged in the urine by an active process in the kidneys .
Result of Action
The primary result of 3-CPA’s action is the rapid, uncontrolled growth it induces in target plants, leading to their death . In addition, 4-CPA has been found to induce chemical defenses in rice plants, protecting them from white-backed planthoppers . It’s possible that 3-CPA might have similar protective effects in certain plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-CPA. For instance, the compound’s effectiveness can be influenced by the pH of the environment, as well as by the presence of other substances that might interact with it . Furthermore, the compound’s stability and persistence in the environment can lead to contamination of soil, surface, and groundwater .
properties
IUPAC Name |
2-(3-chlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBUXVWJQVTYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207526 | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white powder; [MSDSonline] | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene, Slightly soluble in water | |
Record name | 3-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000318 [mmHg] | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from water | |
CAS RN |
588-32-9 | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLOROPHENOXYACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CHLOROPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK525064M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
110 °C | |
Record name | 3-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the chlorine atom in chlorophenoxyacetic acid influence the structure of its alkaline-earth metal complexes?
A: Research shows that the position of the chlorine atom in chlorophenoxyacetic acid isomers (o-CPA, m-CPA, p-CPA) significantly affects the crystal structure of their alkaline-earth metal complexes. For instance, strontium and barium complexes with m-CPA (3-chlorophenoxyacetic acid) tend to form one-dimensional chains with a zigzag arrangement []. On the other hand, complexes with o-CPA (2-chlorophenoxyacetic acid) and p-CPA (4-chlorophenoxyacetic acid) adopt (4, 4) rhomboid two-dimensional grid structures []. This structural difference arises from the varying steric hindrance and hydrogen bonding capabilities imparted by the chlorine atom's position, ultimately influencing the coordination modes of the carboxyl and phenoxy groups with the metal centers.
Q2: Does the coordination of this compound with metal ions impact its biological activity?
A: Studies comparing the herbicidal activity of free this compound (m-CPA) and its alkaline-earth metal complexes reveal that coordination can indeed enhance biological activity []. Specifically, strontium and barium complexes of m-CPA demonstrated greater inhibitory effects on the growth of Amaranth and barnyard grass compared to the free ligand []. This suggests that metal complexation can potentially improve the efficacy of m-CPA as a herbicide.
Q3: Can this compound be utilized in the synthesis of nanocarriers for drug delivery?
A: Research indicates that this compound (m-CPA) can be successfully employed as a ligand in the synthesis of rare-earth metal complexes, which can then be incorporated into silica nanospheres for potential drug delivery applications []. Specifically, m-CPA was used to form complexes with erbium and gadolinium, subsequently encapsulated within SiO2 nanospheres []. This highlights the versatility of m-CPA in developing novel materials for biomedical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.